molecular formula C6H9N3O2 B6233373 1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid CAS No. 2580198-39-4

1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B6233373
CAS RN: 2580198-39-4
M. Wt: 155.2
InChI Key:
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Description

Amines, such as “1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid”, are derivatives of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .


Molecular Structure Analysis

Amines are characterized by a nitrogen atom with a lone pair of electrons, making them basic. The nitrogen atom in amines is sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with acids to form amine salts .


Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature. Amines are polar and can participate in hydrogen bonding, making low molecular weight amines water-soluble .

Mechanism of Action

The mechanism of action of amines can vary greatly depending on their structure and the context in which they are used. For example, some amines can act as neurotransmitters in the brain .

Safety and Hazards

The safety and hazards of amines can vary greatly depending on their structure. Some amines are safe to handle, while others can be toxic or corrosive .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid involves the reaction of 2-aminoethylhydrazine with ethyl acetoacetate followed by cyclization and subsequent hydrolysis.", "Starting Materials": [ "2-aminoethylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 2-aminoethylhydrazine is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 1-(2-aminoethyl)-3-oxobutan-1-amine.", "Step 2: The intermediate product from step 1 is cyclized by heating with hydrochloric acid to form 1-(2-aminoethyl)-1H-pyrazole-3-carbaldehyde.", "Step 3: The aldehyde product from step 2 is then hydrolyzed with sodium hydroxide to form 1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid.", "Step 4: The final product is isolated by extraction with ethyl acetate and purified by recrystallization from water." ] }

CAS RN

2580198-39-4

Product Name

1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid

Molecular Formula

C6H9N3O2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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